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molecular formula C9H7F3O3 B8337817 Methyl 2-methoxy-3,5,6-trifluorobenzoate

Methyl 2-methoxy-3,5,6-trifluorobenzoate

Cat. No. B8337817
M. Wt: 220.14 g/mol
InChI Key: MZDXBZJCMYSODW-UHFFFAOYSA-N
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Patent
US04853414

Procedure details

Lithium aluminium hydride (1.5 g) was added in portions to a stirred mixture of methyl 2-methoxy-3,5,6-trifluorobenzoate (10.9 g) in dry diethyl ether (80 cm3) over a period of 30 minutes at the ambient temperature and the resultant mixture stirred for a further period of 30 minutes. The product, 2-methoxy-3,5,6-trifluorobenzyl alcohol (8.8 g), was isolated by a similar procedure to that illustrated in Example 6.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[C:18]([F:19])=[CH:17][C:16]([F:20])=[C:15]([F:21])[C:10]=1[C:11](OC)=[O:12]>C(OCC)C>[CH3:7][O:8][C:9]1[C:18]([F:19])=[CH:17][C:16]([F:20])=[C:15]([F:21])[C:10]=1[CH2:11][OH:12] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10.9 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C(=C(C=C1F)F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CO)C(=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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